N-(6-methylheptan-2-yl)-2-nitrobenzenesulfonamide
Description
N-(6-methylheptan-2-yl)-2-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a nitro group attached to a benzene ring, which is further connected to a sulfonamide group and a branched alkyl chain.
Properties
IUPAC Name |
N-(6-methylheptan-2-yl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11(2)7-6-8-12(3)15-21(19,20)14-10-5-4-9-13(14)16(17)18/h4-5,9-12,15H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEIMMVFWIGKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylheptan-2-yl)-2-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The introduction of a nitro group to a benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: The final step involves the alkylation of the sulfonamide with 6-methylheptan-2-amine under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Nitration: Using continuous flow reactors to ensure efficient and controlled nitration.
Sulfonation in Batch Reactors: Employing batch reactors for the sulfonation step to maintain precise control over reaction conditions.
Automated Alkylation: Utilizing automated systems for the alkylation step to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Reduction: Formation of N-(6-methylheptan-2-yl)-2-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving sulfonamides.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in developing new antibiotics.
- Evaluated for its efficacy in treating bacterial infections.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methylheptan-2-yl)-2-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.
Comparison with Similar Compounds
- N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide
- N-(6-methylheptan-2-yl)cyclohexanamine
- Methyl (3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoyl)glycinate
Uniqueness:
- The presence of both a nitro group and a sulfonamide group makes N-(6-methylheptan-2-yl)-2-nitrobenzenesulfonamide unique.
- Its specific alkyl chain structure contributes to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
